molecular formula C25H15ClN2O5S B14094395 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14094395
M. Wt: 490.9 g/mol
InChI Key: TYRFDKZVWWHNHJ-UHFFFAOYSA-N
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Description

2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of benzothiazole, hydroxyphenyl, and dihydrochromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 6-chloro-1,3-benzothiazole, 4-hydroxy-3-methoxybenzaldehyde, and appropriate pyrrole derivatives. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases to facilitate the formation of the chromeno-pyrrole core.

    Cyclization reactions: Employing heat or specific reagents to induce ring closure.

    Functional group modifications: Introducing the chloro and hydroxy groups through substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Continuous flow reactors: For efficient and scalable synthesis.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield quinones or other oxidized derivatives.

    Reduction: Could produce reduced forms of the compound with altered functional groups.

    Substitution: Results in various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structural features could interact with biological targets, leading to various therapeutic effects.

Medicine

In medicine, the compound could be explored for drug development. Its potential pharmacological activities might make it a candidate for treating various diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:

    Enzyme inhibition or activation: Modulating the activity of specific enzymes.

    Receptor binding: Interacting with cellular receptors to trigger or block signaling pathways.

    DNA intercalation: Binding to DNA and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the hydroxy and methoxy groups.

    2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the methoxy group.

Uniqueness

The uniqueness of 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural features. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the chloro-substituted benzothiazole, provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C25H15ClN2O5S

Molecular Weight

490.9 g/mol

IUPAC Name

2-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H15ClN2O5S/c1-32-18-10-12(6-9-16(18)29)21-20-22(30)14-4-2-3-5-17(14)33-23(20)24(31)28(21)25-27-15-8-7-13(26)11-19(15)34-25/h2-11,21,29H,1H3

InChI Key

TYRFDKZVWWHNHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)Cl)OC6=CC=CC=C6C3=O)O

Origin of Product

United States

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